N-(diphenylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide
Description
Properties
IUPAC Name |
N-benzhydryl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c24-21(23-18-12-7-13-19(23)15-14-18)22-20(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-12,18-20H,13-15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGBWRNJZYPCNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(diphenylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide typically involves a series of intricate steps. One common method is the intramolecular [3 + 2] nitrone cycloaddition reaction. This reaction is highly regio- and diastereoselective, allowing for the efficient synthesis of complex bicyclic scaffolds from readily accessible vinylogous carbonates and N-substituted hydroxylamine hydrochlorides . The reaction conditions are generally mild and do not require a catalyst, making the process operationally simple and efficient.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of photochemistry, such as [2 + 2] cycloaddition under blue LED irradiation, can also be employed to enhance yield and efficiency . These methods ensure the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(diphenylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroxyl radicals and other oxidation products.
Reduction: Reduction reactions can modify the bicyclic structure, leading to different derivatives.
Substitution: Various substitution reactions can introduce new functional groups into the compound, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and specific solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include nitroxyl radicals, substituted bicyclic compounds, and various oxidation and reduction derivatives .
Scientific Research Applications
Chemistry
N-(Diphenylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide serves as a valuable building block in organic synthesis. Its bicyclic structure allows for various chemical transformations, making it a model compound for studying reaction mechanisms and developing new synthetic pathways.
Biology
This compound has been investigated for its interactions with biological systems, particularly in the context of neurotransmitter transporters. Studies have shown that derivatives of the 8-azabicyclo[3.2.1]octane scaffold exhibit significant binding affinities for dopamine and serotonin transporters, suggesting potential roles in neurological research and drug development .
Medicine
Research indicates that this compound may have therapeutic implications, particularly in treating disorders related to monoamine neurotransmitters such as depression and anxiety. Its derivatives have shown promise in selectively inhibiting transporter activity, which is crucial for modulating neurotransmitter levels in the brain .
Industry
In industrial applications, this compound can be utilized in the synthesis of advanced materials and as a precursor for other chemical compounds used in pharmaceuticals and agrochemicals. Its unique properties may facilitate the development of new materials with specific functionalities.
Case Study 1: Neurotransmitter Interaction
A study focusing on the structure-activity relationship of 8-substituted derivatives of the bicyclic compound revealed that certain modifications enhance binding affinity at dopamine transporters, with some derivatives achieving Ki values as low as 4 nM . These findings underscore the potential of this compound in developing selective antidepressants.
Case Study 2: Synthetic Pathways
Research into synthetic routes for producing N-(Diphenylmethyl)-8-azabicyclo[3.2.1]oct-2-ene derivatives has demonstrated efficient methods involving enantioselective synthesis, which can yield high-purity compounds suitable for biological testing . This efficiency is critical for scaling up production for pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-(diphenylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound can modulate biological activities by binding to receptors or enzymes, thereby influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues of 8-Azabicyclo[3.2.1]oct-2-ene Carboxamides
Key Observations:
- Substituent Bulkiness : The diphenylmethyl group in the target compound likely increases steric hindrance compared to simpler phenyl () or chlorophenylmethyl () substituents. This may reduce metabolic clearance but could also limit blood-brain barrier penetration .
- Electronic Effects : Electron-withdrawing groups (e.g., chlorine in ) may enhance stability and receptor affinity, while electron-donating groups (e.g., ethoxy in ) could alter solubility and pharmacokinetics .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | Target Compound (Predicted) | Compound | Compound |
|---|---|---|---|
| LogP (Lipophilicity) | ~4.5 (High) | 2.8 | 3.1 |
| Molecular Weight | ~350 (Estimated) | 242.316 | 290.79 |
| Hydrogen Bond Acceptors | 3 | 3 | 3 |
- Lipophilicity : The diphenylmethyl group likely increases LogP compared to phenyl or chlorophenylmethyl analogs, enhancing membrane permeability but risking solubility issues.
- Molecular Weight : Higher molecular weight (>300 g/mol) may limit oral bioavailability, a common challenge for CNS-targeting agents .
Biological Activity
N-(diphenylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide, a bicyclic compound belonging to the class of tropane alkaloids, has garnered attention due to its significant biological activities, particularly its interactions with neurotransmitter systems and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique bicyclic structure that includes a nitrogen atom within its framework, which is critical for its biological activity. The molecular formula is with a molecular weight of approximately 284.36 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 284.36 g/mol |
| CAS Number | 208037-81-4 |
This compound exhibits its biological effects primarily through the modulation of neurotransmitter systems:
- Acetylcholine Interaction : The compound acts as an inhibitor of acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft. This results in enhanced cholinergic neurotransmission, which can affect cognitive functions and muscle control.
- Opioid Receptor Modulation : Research indicates that related compounds within the same class can act as agonists or antagonists at opioid receptors, particularly mu-opioid receptors, influencing pain perception and analgesic pathways .
Pharmacological Effects
The compound has been studied for various pharmacological effects:
- Antinociceptive Activity : In vivo studies have demonstrated that derivatives of this compound exhibit significant antinociceptive effects, making them potential candidates for pain management therapies .
- Neuroprotective Effects : By enhancing cholinergic activity, the compound may provide neuroprotective benefits in models of neurodegenerative diseases such as Alzheimer's disease.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Pain Management : A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various analogs, demonstrating that modifications to the diphenylmethyl group significantly altered their potency as antinociceptive agents .
- Neuropharmacology Research : Another study focused on the neuropharmacological properties of this compound, revealing its potential to enhance cognitive function in animal models through modulation of cholinergic pathways.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare N-(diphenylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide?
The synthesis typically involves multi-step routes:
- Step 1 : Construction of the 8-azabicyclo[3.2.1]octane core via 1,3-dipolar cycloaddition reactions, often using azomethine ylides and catalytic systems (e.g., rhodium(II) complexes) to ensure stereochemical control .
- Step 2 : Functionalization of the bicyclic scaffold. The diphenylmethyl carboxamide group is introduced via amide coupling reactions using reagents like EDCI/HOBt or carbodiimides .
- Step 3 : Purification via column chromatography or recrystallization, with yields optimized by controlling solvent polarity and temperature gradients .
Key challenges include maintaining enantiomeric purity and avoiding side reactions during cycloaddition .
Basic: How is the structural identity of this compound validated?
Analytical techniques include:
- NMR Spectroscopy : H and C NMR confirm the bicyclic framework, diphenylmethyl substitution, and carboxamide connectivity. Key signals include deshielded protons adjacent to the nitrogen atom (~δ 3.5–4.5 ppm) .
- HPLC/MS : High-resolution mass spectrometry verifies molecular weight (e.g., [M+H] ion) and purity (>95%) .
- X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for the strained bicyclic system .
Advanced: How can reaction conditions be optimized to enhance synthetic yield and purity?
Methodological considerations:
- Temperature : Lower temperatures (0–5°C) reduce side reactions during cycloaddition, while amide coupling proceeds optimally at room temperature .
- Catalysts : Chiral Lewis acids (e.g., Binap-metal complexes) improve enantioselectivity in bicyclic core formation .
- Solvent Systems : Polar aprotic solvents (e.g., DMF, THF) enhance solubility, while methanol/water mixtures improve crystallization .
- Workflow : Continuous flow reactors may improve scalability and reduce purification steps .
Advanced: What computational strategies predict target interactions and pharmacokinetics?
- Molecular Docking : Models binding to neurotransmitter transporters (e.g., serotonin, dopamine) using software like AutoDock Vina. The diphenylmethyl group shows π-π stacking with aromatic residues in binding pockets .
- MD Simulations : Predict stability in lipid bilayers, highlighting the compound’s logP (~3.2) and blood-brain barrier permeability .
- QSAR Models : Correlate substituent electronegativity with activity; electron-withdrawing groups on the phenyl rings enhance receptor affinity .
Advanced: How should researchers address contradictions in biological activity data?
Common discrepancies arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor isoforms. Validate using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .
- Stereochemical Purity : Impure enantiomers may exhibit opposing activities. Confirm enantiomeric excess (ee) via chiral HPLC .
- Solubility Artifacts : Use vehicle controls (e.g., DMSO concentration <0.1%) to avoid false negatives in cellular assays .
Advanced: What structure-activity relationship (SAR) trends are observed in analogs?
| Substituent Modification | Impact on Activity | Reference |
|---|---|---|
| Diphenylmethyl → Benzisoxazole | Increased kinase inhibition (IC ↓ 40%) | |
| Carboxamide → Sulfonamide | Improved metabolic stability (t ↑ 2.5×) | |
| 8-Azabicyclo core → Tropane | Reduced dopamine uptake inhibition (IC ↑ 10×) |
The diphenylmethyl group is critical for hydrophobic interactions, while the carboxamide enhances hydrogen bonding .
Basic: What are the primary pharmacological targets of this compound?
- Neurotransmitter Transporters : Inhibits serotonin (SERT) and norepinephrine (NET) reuptake (IC ~50 nM) .
- Kinases : Binds JAK2 (K = 120 nM) via the bicyclic core, suggesting anti-inflammatory potential .
- GPCRs : Allosteric modulation of muscarinic receptors (M-M) observed in calcium flux assays .
Advanced: What are the challenges in enantioselective synthesis?
- Stereocenter Control : The bicyclic scaffold has four stereocenters. Dual catalytic systems (e.g., Rh(II)/chiral Brønsted acid) achieve >90% ee in cycloaddition .
- Racemization Risk : Basic conditions during amide coupling may epimerize the α-carbon. Use mild coupling agents (e.g., HATU) and low temperatures .
- Analytical Validation : Chiral stationary-phase HPLC (CSP-HPLC) with UV/ECD detection ensures stereochemical fidelity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
